molecular formula C13H10O3 B1591991 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-72-6

2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1591991
CAS RN: 893736-72-6
M. Wt: 214.22 g/mol
InChI Key: OCZVWZVTEQXRPI-UHFFFAOYSA-N
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Description

2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known as salicylhydroxamic acid (SHA), is a synthetic compound that has been widely used in scientific research. SHA is a hydroxamic acid derivative of salicylic acid, which is a natural compound found in plants such as willow trees. The synthesis method of SHA involves the reaction of salicylic acid with hydroxylamine, which results in the formation of SHA. SHA has been found to have several biochemical and physiological effects, making it a valuable tool in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of tri- and diorganotin(IV) complexes with a derivative of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid have been studied. These complexes were found to have potential antibacterial and antifungal activities (Ahmad et al., 2002).

Electrochemical Applications

  • Electrochemically induced SRN1 reactions involving derivatives of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid have been used to obtain selectively substituted products, demonstrating its potential in electrochemical synthesis (Combellas et al., 1993).

Enzymatic Synthesis

  • Enzymatic methods have been developed for synthesizing optically active 2-hydroxy carboxylic acids, highlighting their importance as key building blocks in organic synthesis (Chen et al., 2015).

Luminescent Applications

  • 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivatives have been synthesized for potential use as luminescent dyes, showing significant versatility in their applications (Olkhovik et al., 2006).

Pharmaceutical Research

  • Derivatives of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid have been synthesized as potential inhibitors of DNA polymerase, indicating their relevance in pharmaceutical research (Deng et al., 2020).

Biocatalysis

  • The α oxidation of carboxylic acids, including 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, by enzymes from peas (Pisum sativum) demonstrates the potential of biocatalytic synthesis for producing enantiomerically pure compounds (Adam et al., 1998).

properties

IUPAC Name

3-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZVWZVTEQXRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602491
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

893736-72-6
Record name 2′-Hydroxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893736726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2′-Hydroxy[1,1′-biphenyl]-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37QLH5QGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid?

A1: 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is characterized by its molecular formula, C13H10O3. Crystallographic studies reveal that it forms a cyclic dimer due to intermolecular hydrogen bonding, similar to salicylic acid. [, ]

Q2: How is 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid synthesized?

A2: Several synthetic routes have been explored:

  • Suzuki Coupling: One common method involves a Suzuki coupling reaction between 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid, followed by hydrogenation and debenzylation steps. []
  • Bromination and Coupling: Another approach involves bromination of o-nitrophenol with N-bromosuccinimide to yield 2-bromo-6-nitrophenol. This intermediate undergoes Suzuki coupling with 3-carboxybenzeneboronic acid, ultimately leading to 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid. []

Q3: What are the key applications of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid?

A3: This compound serves as a vital intermediate in the multi-step synthesis of Eltrombopag. [, ] Eltrombopag itself is a crucial drug for treating thrombocytopenia by mimicking the action of thrombopoietin. [, ]

Q4: Are there any known impurities associated with the synthesis of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid?

A4: Yes, research has identified potential impurities arising during the synthesis of Eltrombopag, which utilizes 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a precursor. These impurities include:

  • Eltrombopag olamine ester []
  • 2-aminophenol analogue of Eltrombopag []
  • 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid []
  • 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid itself can be an impurity []

Q5: What is the significance of developing new synthetic methods for 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid?

A5: Researchers continually seek to optimize synthetic processes for improved efficiency and cost-effectiveness. A new preparation method for 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a related compound, boasts advantages such as readily available raw materials, low toxicity, and a shorter reaction pathway. This improved method significantly increases yield compared to prior art, making large-scale industrial production more feasible and cost-effective. []

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